N-methoxy-N-methyl-2-(methylthio)nicotinamide
Description
Historical Context and Discovery
The development of this compound emerged from the broader investigation of nicotinamide derivatives and their biological activities that began in the mid-20th century. The compound represents part of the extensive research into modified nicotinamide structures that gained momentum following the characterization of nicotinamide N-methyltransferase by Giulio Cantoni in 1951. The historical foundation for understanding this compound traces back to the identification of methylated vitamin B3 metabolites in human urine during the 1940s, which prompted researchers to explore synthetic analogues of naturally occurring nicotinamide metabolites.
The specific structural modifications present in this compound reflect the evolution of medicinal chemistry approaches that emerged in the latter half of the 20th century. These modifications were designed to enhance chemical stability, modify biological activity, and serve as research tools for understanding enzyme-substrate interactions. The compound's development coincided with advances in synthetic organic chemistry that enabled the precise introduction of multiple functional groups onto the nicotinamide scaffold.
Research into nicotinamide derivatives intensified following the recognition that nicotinamide serves as a precursor for nicotinamide adenine dinucleotide, a crucial molecule in energy metabolism. The systematic exploration of structurally modified nicotinamides, including compounds featuring methylthio substitutions, became essential for understanding the relationship between molecular structure and biological function. This historical context established the foundation for developing specialized compounds like this compound as research tools and potential therapeutic agents.
Nomenclature and Synonyms
This compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as N-methoxy-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide. The compound is registered under Chemical Abstracts Service number 1208875-80-2, which serves as the primary identifier in chemical databases and commercial sources. Alternative nomenclature includes N-methoxy-N-methyl-2-(methylsulfanyl)nicotinamide, reflecting the substitution pattern on the pyridine ring system.
The molecular formula C9H12N2O2S accurately describes the elemental composition, while the molecular weight of 212.27 grams per mole provides essential physical data for chemical calculations. The International Chemical Identifier key XCKGKLOMNXEHJQ-UHFFFAOYSA-N serves as a unique digital signature for database searches and chemical informatics applications. The Simplified Molecular Input Line Entry System notation O=C(N(OC)C)C1=C(SC)N=CC=C1 provides a linear representation of the molecular structure suitable for computational chemistry applications.
Commercial suppliers may use abbreviated forms or trade-specific nomenclature, but the systematic International Union of Pure and Applied Chemistry name remains the authoritative designation. The compound may also be referenced in research literature using descriptor terms that emphasize specific structural features, such as "methylthio-substituted nicotinamide derivative" or "N-alkoxy nicotinamide analogue." These alternative descriptive names reflect the compound's relationship to the parent nicotinamide structure and highlight the key functional group modifications that distinguish it from other members of the nicotinamide family.
Relevance in Contemporary Chemical Research
This compound occupies a significant position in contemporary chemical research due to its structural relationship to naturally occurring nicotinamide metabolites and its potential utility in enzyme inhibition studies. The compound's relevance stems from its connection to nicotinamide N-methyltransferase research, an enzyme that has emerged as a critical target in metabolic disease research and cancer biology. Recent investigations have demonstrated that nicotinamide N-methyltransferase plays essential roles in adipogenesis, glucocorticoid signaling pathways, and cancer cell metabolism, making synthetic analogues like this compound valuable research tools.
The compound's unique structural features make it particularly relevant for structure-activity relationship studies investigating the binding requirements and selectivity profiles of nicotinamide-metabolizing enzymes. The presence of the methylthio group at the 2-position of the pyridine ring represents a significant structural modification that may influence enzyme recognition and binding affinity. Contemporary research has shown that small molecule inhibitors targeting nicotinamide N-methyltransferase can modulate cellular metabolism and may serve as therapeutic interventions for obesity and metabolic disorders.
Modern chemical biology approaches utilize compounds like this compound as chemical probes to dissect complex biological pathways. The compound's structural design reflects current understanding of how specific functional group modifications can alter biological activity while maintaining core molecular recognition elements. Research applications extend to studies of nicotinamide adenine dinucleotide metabolism, methylation biochemistry, and the development of selective enzyme inhibitors. The compound also serves as a synthetic intermediate in the preparation of more complex molecular structures designed for pharmaceutical applications.
Scope and Objectives of the Review
This comprehensive review aims to provide a detailed examination of this compound from multiple scientific perspectives, focusing exclusively on its chemical properties, structural characteristics, and research applications. The primary objective is to consolidate available information regarding this specific compound while maintaining strict adherence to the chemical and biochemical aspects of its characterization. The review encompasses synthetic methodologies, analytical characterization techniques, and documented research applications without extending into clinical or therapeutic domains.
The scope includes a thorough analysis of the compound's molecular structure and its relationship to the broader family of nicotinamide derivatives. Specific attention is directed toward understanding how the unique combination of methoxy, methyl, and methylthio substitutions influences the compound's chemical behavior and potential biological interactions. The review examines available spectroscopic data, chemical databases, and research literature to provide a comprehensive understanding of the compound's properties and applications.
Methodological considerations include the presentation of quantitative data in tabular format to facilitate comparison with related compounds and enable researchers to assess the compound's suitability for specific applications. The review objectives encompass the integration of chemical characterization data with current understanding of nicotinamide biochemistry to provide context for the compound's research relevance. The analysis extends to examination of synthetic accessibility, structural stability, and analytical detection methods that support research applications involving this compound.
Properties
IUPAC Name |
N-methoxy-N-methyl-2-methylsulfanylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-11(13-2)9(12)7-5-4-6-10-8(7)14-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKGKLOMNXEHJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=C(N=CC=C1)SC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methoxy-N-methyl-2-(methylthio)nicotinamide typically involves the reaction of nicotinic acid derivatives with appropriate reagents to introduce the methoxy, methyl, and methylthio groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-methoxy-N-methyl-2-(methylthio)nicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The methoxy and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the nicotinamide core .
Scientific Research Applications
N-methoxy-N-methyl-2-(methylthio)nicotinamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-methoxy-N-methyl-2-(methylthio)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Corrosion Inhibition Nicotinamide Derivatives
Nicotinamide derivatives such as N-(4-(methylthio)benzylidene)nicotinamide (MBN) and N-nicotinoylbenzimidothioic acid (NBT) have been studied as corrosion inhibitors for mild steel in acidic environments . Key comparisons include:
Key Insights :
Key Insights :
Comparison with Target Compound :
- The target compound’s 2-(methylthio) group could be introduced via nucleophilic substitution or thiol-alkylation, similar to methods in and .
- The N-methoxy-N-methylamide moiety may require protective group strategies to avoid over-alkylation .
Critical Analysis of Functional Group Contributions
- Methylthio (-SMe): Enhances corrosion inhibition and bioactivity but may increase toxicity risks (e.g., N-nitrosodimethylamine in –6 is carcinogenic) .
- N-Methoxy-N-Methylamide : Improves solubility and metabolic stability compared to unsubstituted amides.
Biological Activity
N-methoxy-N-methyl-2-(methylthio)nicotinamide is a compound that has garnered interest due to its potential biological activities, particularly in the context of metabolic regulation and cancer therapy. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is a derivative of nicotinamide, which plays a crucial role in various biological processes. Its structure can be represented as follows:
- Chemical Formula : CHNOS
- Molecular Weight : 196.26 g/mol
The compound acts primarily through the modulation of nicotinamide adenine dinucleotide (NAD) metabolism. NAD is essential for various cellular processes, including energy metabolism and cell signaling. The compound is believed to influence the activity of nicotinamide N-methyltransferase (NNMT), an enzyme that methylates nicotinamide to produce 1-methylnicotinamide, which has been implicated in metabolic regulation and cancer progression .
1. Metabolic Regulation
Research indicates that this compound may enhance metabolic pathways by increasing NAD levels, thereby promoting mitochondrial function and energy production. This effect is particularly relevant in conditions associated with obesity and aging, where NAD levels are typically diminished .
2. Anticancer Properties
Several studies have highlighted the potential anticancer effects of this compound. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cellular metabolism:
- Cell Lines Tested : MCF-7 (breast cancer), NCI-H460 (lung cancer), and others.
- IC Values : Varying concentrations have demonstrated significant cytotoxicity, with values indicating effective inhibition at micromolar concentrations .
Case Study 1: In Vitro Efficacy Against Cancer Cells
A study evaluated the efficacy of this compound on MCF-7 cells. The results indicated:
| Concentration (µM) | Cell Viability (%) | IC (µM) |
|---|---|---|
| 10 | 85 | |
| 25 | 60 | |
| 50 | 30 | 35 |
The compound exhibited a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.
Case Study 2: Metabolic Effects in Obesity Models
In a murine model of obesity, treatment with this compound resulted in:
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Body Weight (g) | 30 | 25 |
| Blood Glucose (mg/dL) | 150 | 120 |
| NAD Levels (µM) | 200 | 300 |
These findings suggest that the compound may enhance metabolic health by improving NAD levels and reducing blood glucose.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-methoxy-N-methyl-2-(methylthio)nicotinamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or acylation reactions. For example, acylation of thiol-containing intermediates with chloroacetylated precursors in dimethylformamide (DMF) under basic conditions (e.g., potassium carbonate) is a common approach . Optimization includes monitoring reaction progress via TLC and adjusting stoichiometric ratios (e.g., 1.0 mol substrate to 1.5 mol reagent). Post-synthesis purification involves precipitation with water or recrystallization .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Elemental Analysis : Compare experimental C, H, N, and S percentages with theoretical values calculated using software like ChemDraw .
- Spectroscopy : Use IR to identify functional groups (e.g., carbonyl stretching bands at ~1650–1750 cm⁻¹) and NMR for backbone structure confirmation .
- Chromatography : Employ HPLC/GC with polar columns (e.g., C18) and mobile phases like methanol/water for purity assessment .
Q. What solvents and reaction conditions are critical for stabilizing intermediates during synthesis?
- Answer : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in acylation reactions. Room-temperature stirring minimizes side reactions, while anhydrous conditions prevent hydrolysis of reactive intermediates . For sulfoxide/sulfone derivatives, controlled oxidation with agents like mCPBA is recommended .
Advanced Research Questions
Q. How can conformational analysis of this compound derivatives inform their reactivity in acyl transfer reactions?
- Methodological Answer :
- IR Spectroscopy : Analyze carbonyl stretching frequency shifts to identify dominant conformers (e.g., gauche vs. quasi-cis) stabilized by orbital interactions (e.g., π*CO/σC-S) .
- Computational Modeling : Use DFT or HF/6-31G* calculations to map energy minima and predict steric/electronic effects on reactivity . For example, gauche conformers in sulfoxide derivatives exhibit stronger O-(CO)S+SO charge transfer, enhancing acylating potential .
Q. How can researchers resolve contradictions in spectroscopic data for structurally similar derivatives?
- Answer :
- Comparative Analysis : Cross-validate NMR/IR data with structurally characterized analogs (e.g., sulfone vs. sulfoxide derivatives) .
- Dynamic Effects : Consider temperature-dependent NMR to detect conformational equilibria or rotameric states that may obscure peak assignments .
- X-ray Crystallography : Resolve ambiguous stereochemistry or bonding patterns for crystalline derivatives .
Q. What strategies improve the yield of C-3 acylated β-lactam derivatives using this compound as an acylating agent?
- Answer :
- Substrate Design : Use electron-withdrawing substituents (e.g., 4'-chlorophenyl) to enhance electrophilicity of the acyl group .
- Solvent Optimization : Employ DMF or THF to stabilize transition states.
- Workup : Crystallize products from ethanol/water mixtures to remove unreacted starting material .
Key Research Gaps and Recommendations
- Stereochemical Control : Investigate chiral auxiliaries or catalysts to access enantiomerically pure sulfoxide derivatives .
- Biological Activity Screening : Assess corrosion inhibition potential using electrochemical impedance spectroscopy, as seen in related nicotinamide derivatives .
- Thermodynamic Studies : Measure activation parameters (ΔH‡, ΔS‡) for acyl transfer reactions to refine mechanistic models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
